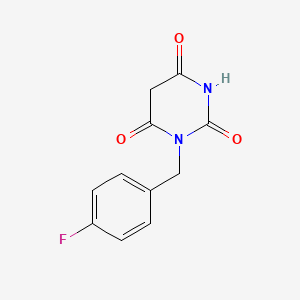![molecular formula C14H17NO3S2 B5120561 N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B5120561.png)
N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide, also known as Fmes, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. Fmes has been found to exhibit various biochemical and physiological effects, making it a useful tool for studying different biological processes.
Mécanisme D'action
The mechanism of action of N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide involves its interaction with the active site of carbonic anhydrase enzymes, leading to the inhibition of their activity. N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide binds to the zinc ion present in the active site of the enzyme, preventing the binding of carbon dioxide and the subsequent formation of bicarbonate ions. This results in the disruption of various physiological processes that are dependent on carbonic anhydrase activity.
Biochemical and Physiological Effects:
N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide has been found to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, anti-inflammatory properties, and anticancer activity. It has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes, making it a useful tool for studying different physiological processes that are dependent on these enzymes. However, N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide in scientific research. One potential direction is the development of new carbonic anhydrase inhibitors based on the structure of N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide. Another direction is the investigation of the potential use of N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide as an antimicrobial agent. Additionally, the use of N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide in the development of new anticancer agents and anti-inflammatory drugs is an area of active research.
Méthodes De Synthèse
The synthesis of N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide involves a series of chemical reactions that require specific reagents and conditions. One of the commonly used methods for synthesizing N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide is the reaction between 4-methylbenzenesulfonyl chloride and 2-mercaptoethylfuran in the presence of a base catalyst. The resulting product is then treated with ammonia to obtain N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide.
Applications De Recherche Scientifique
N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against carbonic anhydrase enzyme isoforms, which are involved in various physiological processes such as acid-base balance, bone resorption, and fluid secretion. N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells and exhibit anti-inflammatory properties.
Propriétés
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S2/c1-12-4-6-14(7-5-12)20(16,17)15-8-10-19-11-13-3-2-9-18-13/h2-7,9,15H,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARYZEKPHMQMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(Furan-2-ylmethyl)sulfanyl]ethyl}-4-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5120480.png)
![N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5120488.png)

![N-benzyl-1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B5120503.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5120509.png)

![1-(5-bromo-2-thienyl)-2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5120526.png)
![2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5120542.png)

![sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate](/img/structure/B5120565.png)
![ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate](/img/structure/B5120573.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5120581.png)
![4-methoxy-3,7,7-trimethylbicyclo[4.1.0]hept-3-yl 3,5-dinitrobenzoate](/img/structure/B5120591.png)
